molecular formula C17H22N2O B12483110 4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one

4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one

Cat. No.: B12483110
M. Wt: 270.37 g/mol
InChI Key: GGKNFRYBTWITFN-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one is a synthetic organic compound that features both an indole and a piperidine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Butanone Linker: The final step involves linking the indole and piperidine rings through a butanone chain, which can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the butanone chain.

    Substitution: Both the indole and piperidine rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or halogenating agents can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and piperidine derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperidine moieties can interact with various receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)butan-1-one: Lacks the piperidine ring.

    1-(piperidin-1-yl)butan-1-one: Lacks the indole ring.

    4-(1H-indol-3-yl)-1-(morpholin-1-yl)butan-1-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of both indole and piperidine rings in 4-(1H-indol-3-yl)-1-(piperidin-1-yl)butan-1-one may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C17H22N2O/c20-17(19-11-4-1-5-12-19)10-6-7-14-13-18-16-9-3-2-8-15(14)16/h2-3,8-9,13,18H,1,4-7,10-12H2

InChI Key

GGKNFRYBTWITFN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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